3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid
CAS No.: 1466012-97-4
Cat. No.: VC11885249
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1466012-97-4 |
|---|---|
| Molecular Formula | C8H10N2O4 |
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | 3-(4-methyl-2,3-dioxopyrazin-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H10N2O4/c1-9-4-5-10(3-2-6(11)12)8(14)7(9)13/h4-5H,2-3H2,1H3,(H,11,12) |
| Standard InChI Key | GDLRHIOYUQQMFH-UHFFFAOYSA-N |
| SMILES | CN1C=CN(C(=O)C1=O)CCC(=O)O |
| Canonical SMILES | CN1C=CN(C(=O)C1=O)CCC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a tetrahydropyrazine ring (a six-membered diamine heterocycle with two double bonds) substituted at the 1-position with a propanoic acid side chain and at the 4-position with a methyl group. Two ketone groups at the 2- and 3-positions complete the electron-deficient core. The molecular formula is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol. Its IUPAC name, 3-(4-methyl-2,3-dioxopyrazin-1-yl)propanoic acid, reflects this substitution pattern.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₄ |
| Molecular Weight | 198.18 g/mol |
| SMILES | CN1C=CN(C(=O)C1=O)CCC(=O)O |
| InChI Key | GDLRHIOYUQQMFH-UHFFFAOYSA-N |
| CAS Number | 1466012-97-4 |
The SMILES string (CN1C=CN(C(=O)C1=O)CCC(=O)O) highlights the methyl group (C), unsaturated nitrogen atoms (N), and keto (C=O) and carboxylic acid (CCC(=O)O) functionalities. The InChIKey provides a unique identifier for database searches, critical for cheminformatics applications.
Synthesis Pathways
Core Heterocycle Construction
The tetrahydropyrazine scaffold is typically synthesized via cyclocondensation reactions. One route involves reacting 1,2-diamines with 1,2-diketones or α-keto acids under acidic or thermal conditions. For this compound, condensation of methylglyoxal with a diamine precursor (e.g., 1,3-diaminopropane) could yield the unsaturated core, followed by oxidation to introduce the 2,3-diketone groups.
Side Chain Functionalization
The propanoic acid moiety is introduced through N-alkylation of the pyrazine nitrogen. For example, reacting the tetrahydropyrazine intermediate with 3-bromopropanoic acid in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution. Alternatively, Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) could couple alcohols to the heterocycle .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Methylglyoxal, diamine, Δ |
| 2 | Oxidation | KMnO₄, H₂O, rt |
| 3 | N-Alkylation | 3-Bromopropanoic acid, K₂CO₃ |
Recent advances in transition-metal catalysis, such as rhodium(II)-catalyzed dehydropiperazine synthesis , could also be adapted to construct the core with improved regioselectivity.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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¹H NMR: Signals at δ 2.5–3.5 ppm (methylene protons, CH₂COOH), δ 3.8–4.2 ppm (N-CH₂), and δ 6.5–7.5 ppm (aromatic protons).
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¹³C NMR: Peaks for carbonyls (C=O, ~170–180 ppm), aromatic carbons (~120–140 ppm), and methyl groups (~20 ppm).
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Mass Spectrometry:
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ESI-MS: Expected [M+H]+ at m/z 199.18 and [M-H]− at m/z 197.16.
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Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) would separate this compound from synthetic byproducts. The carboxylic acid group ensures retention at pH 2–3, with elution times comparable to benzoic acid derivatives.
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